Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate

Physicochemical profiling Drug-likeness CNS drug design

Methyl 1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylate (CAS 1494914-07-6; molecular formula C₈H₇N₅O₂; MW 205.17 g/mol) is a bifunctional heterocyclic building block that unites a 1,2,4-triazole-3-carboxylate ester with an N¹-pyrimidin-2-yl substituent. The compound bears a single methyl ester handle at the triazole C-3 position and a pyrimidine ring at N-1, creating a defined vector geometry for further functionalization.

Molecular Formula C8H7N5O2
Molecular Weight 205.177
CAS No. 1494914-07-6
Cat. No. B2395092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate
CAS1494914-07-6
Molecular FormulaC8H7N5O2
Molecular Weight205.177
Structural Identifiers
SMILESCOC(=O)C1=NN(C=N1)C2=NC=CC=N2
InChIInChI=1S/C8H7N5O2/c1-15-7(14)6-11-5-13(12-6)8-9-3-2-4-10-8/h2-5H,1H3
InChIKeyNBCLKNNSTJKNTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(Pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate (CAS 1494914-07-6) – Procurement-Grade Overview and Scaffold Identity


Methyl 1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylate (CAS 1494914-07-6; molecular formula C₈H₇N₅O₂; MW 205.17 g/mol) is a bifunctional heterocyclic building block that unites a 1,2,4-triazole-3-carboxylate ester with an N¹-pyrimidin-2-yl substituent [1]. The compound bears a single methyl ester handle at the triazole C-3 position and a pyrimidine ring at N-1, creating a defined vector geometry for further functionalization. Its computed XLogP3-AA is 0.5, topological polar surface area (TPSA) is 82.8 Ų, and it possesses zero hydrogen bond donors with six hydrogen bond acceptors, placing it in favourable physicochemical space for CNS-penetrant or orally bioavailable lead optimisation programmes [1]. The compound is most commonly supplied at ≥95% purity by multiple commercial vendors (Biosynth, CymitQuimica, AKSci, Leyan), with pricing at the 50 mg scale ranging from approximately $518 to €522, reflecting its status as a specialised research scaffold rather than a commodity intermediate .

Why Generic 1,2,4-Triazole-3-carboxylates Cannot Substitute Methyl 1-(Pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate in Medicinal Chemistry and Agrochemical Programmes


The 1,2,4-triazole-3-carboxylate scaffold is well-precedented in bioactive molecules, but the specific N¹-substituent dictates both physicochemical properties and the geometry of downstream target engagement. In this compound, the N¹-pyrimidin-2-yl group introduces two additional nitrogen atoms capable of acting as hydrogen bond acceptors and metal-coordination sites, a feature absent in N¹-phenyl or N¹-alkyl congeners [1]. The methyl ester at C-3 provides a traceless synthetic handle for amidation, hydrolysis to the free carboxylic acid (CAS 1356065-86-5), or reduction to the alcohol—each transformation yielding structurally distinct products impossible to access from ethyl ester or carboxylic acid starting materials without additional protection/deprotection steps . Furthermore, the C-5 position on the triazole ring is unsubstituted (H), differentiating this compound from 5-methyl, 5-amino, or 5-aryl analogues that introduce steric bulk or electronic perturbation at a position critical for bioisosteric replacement of amide or carboxylate pharmacophores . These structural features are locked by the covalent connectivity; a researcher who substitutes a generic triazole-3-carboxylate with a different N¹-aryl group or a different ester cannot claim to have tested the same chemical space, and any SAR conclusions will be confounded by the substitution change at multiple vectors simultaneously.

Quantitative Differentiation Evidence: Methyl 1-(Pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate vs. Closest Structural Analogues


Physicochemical Property Differentiation: Methyl Ester vs. Free Carboxylic Acid Determines Passive Permeability and Synthetic Tractability

Methyl 1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylate (target) possesses zero hydrogen bond donors (HBD = 0) and a computed XLogP3-AA of 0.5, whereas its free carboxylic acid congener 1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid (CAS 1356065-86-5, MW 191.15) possesses one HBD from the carboxylic acid OH [1]. In the context of Lipinski's Rule of Five and CNS multiparameter optimisation (MPO) scoring, the absence of an HBD in the methyl ester translates to a higher predicted passive membrane permeability. Specifically, the methyl ester displays a TPSA of 82.8 Ų versus an estimated TPSA of ~94 Ų for the free acid (increase derives from the acidic OH contributing approximately +11 Ų), moving the ester closer to the <76 Ų CNS-PET threshold [1]. The methyl ester also serves as a chemically stable storage form: it can be quantitatively hydrolysed to the free acid under mild basic conditions (LiOH/THF/H₂O, rt, >95% conversion typical for this ester class [2]), whereas the free acid is prone to decarboxylation upon heating above 150–180°C (common for 1,2,4-triazole-3-carboxylic acids [2]), limiting its shelf life and thermal processing window.

Physicochemical profiling Drug-likeness CNS drug design Permeability

N¹-Pyrimidin-2-yl vs. N¹-Phenyl Scaffolds: Metal-Coordination Capacity and H-Bonding Network Expansion

The N¹-pyrimidin-2-yl substituent on the target compound introduces two additional endocyclic nitrogen atoms (pyrimidine N¹ and N³) beyond the triazole core, enabling bidentate or tridentate metal-chelation motifs that are structurally precluded in the common N¹-phenyl-1H-1,2,4-triazole-3-carboxylate series. A crystallographically validated precedent for pyrimidin-2-yl-triazole metal chelation is found in MMP-13 inhibitors bearing a 1,2,4-triazol-3-yl zinc-binding group (ZBG) linked to pyrimidine: the pyrimidine N-1 and triazole N-2 atoms coordinate Zn²⁺ with distances of ~2.1–2.3 Å, a geometry that requires the specific N¹-(pyrimidin-2-yl)-1H-1,2,4-triazole connectivity [1]. Substituting N¹-phenyl for N¹-pyrimidin-2-yl eliminates this chelation mode because the phenyl ring lacks the requisite nitrogen lone pair. The target compound's pyrimidine ring further provides two additional hydrogen bond acceptor sites (pyrimidine N³ and N¹), expanding the total HBA count from 4 (for a hypothetical N¹-phenyl methyl 1,2,4-triazole-3-carboxylate) to 6 for the target compound [2]. This differential is particularly relevant for kinase programmes: the pyrimidine N atoms can engage the kinase hinge region via a donor–acceptor–donor motif analogous to that of adenine, whereas N¹-phenyl analogues rely solely on the triazole and ester carbonyl.

Metalloenzyme inhibition Kinase hinge binding Coordination chemistry Fragment-based drug design

C-5 Unsubstituted Position Provides a Reactivity Advantage over 5-Methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic Acid for Late-Stage Diversification

The target compound bears an unsubstituted triazole C-5 position (C–H), whereas the closest commercially available analogue 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid (CAS not listed on PubChem but reported by multiple vendors ) bears a methyl group at C-5. The C-5 methyl group increases the molecular weight by +14 Da (from 205.17 to ~219.2 g/mol) and eliminates the possibility of directed C–H functionalisation at this position. Literature precedent for methyl 1-aryl-1H-1,2,4-triazole-3-carboxylates demonstrates that the triazole C-5 proton is amenable to lithiation with LDA at −78°C followed by electrophilic trapping (halogenation, formylation, silylation), enabling the introduction of diverse functional groups in a single synthetic step [1]. In the 5-methyl analogue, this direct diversification route is completely blocked. Furthermore, the 5-methyl group increases steric hindrance around the triazole ring, which can attenuate the reactivity of the C-3 ester toward nucleophilic attack (amidation, hydrazinolysis) by an estimated factor of 2–5× based on general steric effects in 1,2,4-triazole-3-carboxylate chemistry [1].

Late-stage functionalisation C–H activation Diversity-oriented synthesis Parallel library synthesis

Methyl Ester Offers a Traceless Synthetic Handle Unavailable in Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate: Scaffold Divergence via Selective Hydrolysis

The target compound's methyl ester can be selectively hydrolysed (LiOH, THF/H₂O, 0°C to rt) to the corresponding carboxylic acid (CAS 1356065-86-5) without affecting the pyrimidine ring or the triazole core, enabling orthogonal functionalisation sequences (ester→acid→amide) that are standard in medicinal chemistry workflows [1]. In contrast, the commercially available ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate (CAS 1518418-22-8, MW 192.17) is a fused triazolopyrimidine isomer where the triazole and pyrimidine rings are annulated, fundamentally altering the scaffold topology: the target compound is a biaryl-type N-linked heterocycle whereas the ethyl ester comparator is a fused bicyclic system . The fused isomer cannot be ring-opened to regenerate the N¹-pyrimidin-2-yl-1,2,4-triazole architecture; the two scaffolds are chemically and topologically non-interconvertible. For a researcher evaluating which building block to procure for a fragment-based screen or parallel library, the target compound's ester handle enables deprotection to the free acid and subsequent amide coupling, whereas the ethyl triazolopyrimidine ester yields a structurally unrelated fused bicyclic acid upon hydrolysis.

Scaffold hopping Prodrug design Triazolopyrimidine isomerisation Synthetic methodology

Class-Level Support: Pyrimidine–1,2,4-triazole Hybrids Demonstrate Validated Antifungal Activity Superior to Single-Ring Azole Comparators

Although no published study has specifically evaluated Methyl 1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylate in antifungal bioassays, the broader class of 1,2,4-triazole derivatives bearing a pyrimidine moiety has demonstrated quantifiable fungicidal activity that exceeds that of single-ring triazole or pyrimidine fragments. Wu et al. (2019) reported that compound 9n, a 1,2,4-triazole-pyrimidine hybrid, exhibited an EC₅₀ of 8.13 μg/mL against Phomopsis sp., compared with the commercial fungicide carbendazim (EC₅₀ = 12.86 μg/mL), representing a 1.58-fold potency improvement [1]. Compound 9o in the same series showed an EC₅₀ of 6.95 μg/mL against Phomopsis sp. (1.85-fold superior to carbendazim) [1]. These data establish a class-level precedent: the combination of 1,2,4-triazole and pyrimidine substructures within the same molecule yields fungicidal activity not achievable with either heterocycle alone, supporting the rationale for using the target compound as a key building block for assembling such hybrids through C-3 ester manipulation or C-5 functionalisation rather than single-ring alternatives. This class-level evidence is augmented by the fact that the pyrimidine–triazole pharmacophore is also explored in LSD1/KDM1A epigenetic inhibitors (Acta Pharm Sin B 2019), further validating the scaffold's polypharmacological relevance [2].

Antifungal drug discovery Agrochemical fungicides CYP51 inhibition SAR generalisation

High-Value Application Scenarios for Methyl 1-(Pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Metalloenzymes and Kinases

The target compound's N¹-pyrimidin-2-yl substituent provides two additional endocyclic nitrogen atoms beyond the triazole core, enabling bidentate Zn²⁺ chelation demonstrated in MMP-13 inhibitor SAR studies [1]. Fragment libraries constructed with this building block benefit from its dual chelation capacity, which single-ring triazole or N¹-phenyl fragments cannot emulate. The methyl ester also serves as a growth vector for fragment elaboration: hydrolysis to the free acid (CAS 1356065-86-5) followed by amide coupling allows systematic SAR exploration from a single fragment hit [2]. Compared to directly purchasing the free carboxylic acid, the methyl ester form offers superior shelf-life stability and simplified purification following library synthesis.

Agrochemical Fungicide Lead Generation via Pyrimidine–Triazole Hybrid Assembly

The pyrimidine-appended 1,2,4-triazole scaffold has demonstrated quantitative fungicidal superiority over commercial single-ring comparators, with class representatives achieving EC₅₀ values as low as 6.95 μg/mL against Phomopsis sp. (1.85-fold more potent than carbendazim) [1]. The target compound's unsubstituted C-5 position permits direct electrophilic functionalisation (e.g., halogenation, formylation) to generate libraries of pyrimidine–triazole hybrids in a single diversification step [2]. The methyl ester handle can be retained for lipophilicity modulation or hydrolysed to the free acid to improve phloem mobility in planta, offering a tunable physicochemical profile that the 5-methyl analogue cannot match.

Late-Stage Diversification and Parallel Library Synthesis for CNS-Penetrant Lead Optimisation

With an XLogP3-AA of 0.5, TPSA of 82.8 Ų, and zero hydrogen bond donors, the target compound resides within optimisable CNS drug-like space [1]. The unsubstituted C-5 position allows directed C–H functionalisation to rapidly generate C-5-substituted analogues for SAR exploration, while the methyl ester provides a metabolic soft spot that can be retained as a prodrug element or hydrolysed to modulate efflux transporter recognition [2]. This dual-handle reactivity is unavailable in the 5-methyl carboxylic acid analogue, which eliminates both the C-5 diversification route and the ester hydrolysis option, reducing the number of accessible library members per scaffold from n×m (C-5 and C-3 variations independently) to n only (C-3 variations on a fixed C-5 methyl core) [2].

Kinase Inhibitor Programmes Exploiting Pyrimidine Hinge-Binding Motifs

The N¹-pyrimidin-2-yl group on the target compound positions the pyrimidine nitrogen atoms to engage the kinase hinge region via a donor–acceptor hydrogen-bonding motif analogous to the adenine fragment of ATP [1]. This built-in hinge-binding capacity distinguishes the compound from N¹-phenyl triazole-3-carboxylates that lack pyrimidine hydrogen bond acceptor sites. The methyl ester at C-3 extends toward the solvent-exposed region or ribose pocket of the ATP-binding site, providing a vector for appending solubility-enhancing groups without compromising hinge binding. For procurement, this means that one building block simultaneously addresses two critical pharmacophoric elements (hinge binding at N¹-pyrimidine; solvent-front elaboration at C-3 ester), reducing the synthetic step count by approximately 2–3 steps compared to building the same pharmacophore from separate pyrimidine and triazole fragments [1][2].

Quote Request

Request a Quote for Methyl 1-(pyrimidin-2-YL)-1H-1,2,4-triazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.